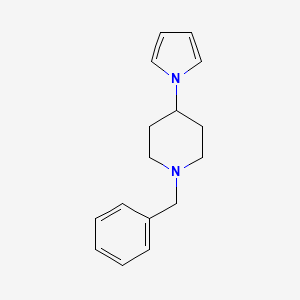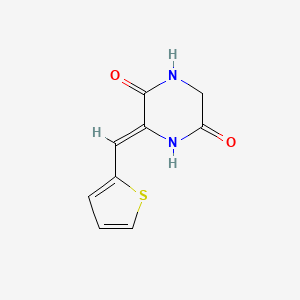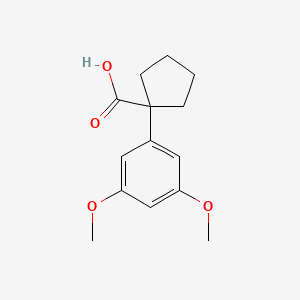
1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid is a chemical compound with the CAS Number: 1176042-70-8 . It has a molecular weight of 250.29 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H18O4/c1-17-11-7-10 (8-12 (9-11)18-2)14 (13 (15)16)5-3-4-6-14/h7-9H,3-6H2,1-2H3, (H,15,16) . This provides a detailed representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid and its derivatives play a significant role in crystallography. For instance, the study of crystal structures of related cyclopentanecarboxylic acids has revealed patterns of supramolecular close packing, characterized by tetrameric rings of C2 symmetry formed from dimeric rings. This understanding is crucial for predicting molecular arrangements in crystals (Kălmăn et al., 2002).
Synthesis of Tetrahydroisoquinolines
The compound has been used in the synthesis of novel derivatives, such as 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide. These derivatives are important in chemical research, particularly in the development of new compounds with potential applications in various fields (Aghekyan et al., 2009).
Medicinal Intermediate Synthesis
It serves as a raw material in the synthesis of medicinal intermediates. For example, its derivatives have been used in the preparation of compounds employed in HIV restraint, highlighting its importance in pharmaceutical research (Zhang et al., 2007).
Copper-Catalyzed Amination
The compound finds application in copper-catalyzed amination of aryl halides. Derivatives like N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide have been identified as effective ligands for this process, which is significant in organic synthesis (Jiang et al., 2020).
Antioxidant Activity Studies
The compound is also integral in the synthesis of phenol derivatives used for antioxidant activity studies. These studies provide insights into potential therapeutic applications of synthesized molecules (Artunç et al., 2020).
Oxidation Reaction Studies
Research on the oxidation products of derivatives of this compound contributes to the understanding of chemical reaction mechanisms, particularly in the field of organic chemistry (Gatta & Settimj, 1983).
Biological Evaluation
Derivatives of this compound are synthesized and evaluated for biological activities. These studies are crucial for identifying potential therapeutic agents (Ghulam et al., 2007).
Safety and Hazards
The compound has been classified under GHS07 and carries a warning signal . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
The primary targets of 1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include pH, temperature, and the presence of other molecules, among others.
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-11-7-10(8-12(9-11)18-2)14(13(15)16)5-3-4-6-14/h7-9H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUWSGCCBHYUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCCC2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B3000412.png)
![3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine](/img/structure/B3000413.png)

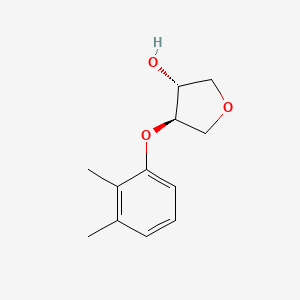
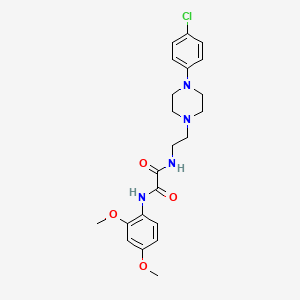
![4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3000419.png)
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B3000420.png)
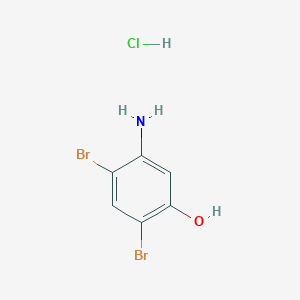
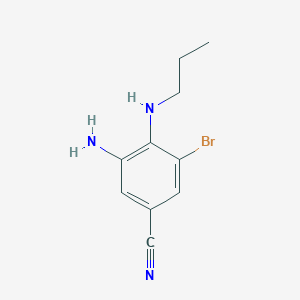
![N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3000423.png)
![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3000426.png)
